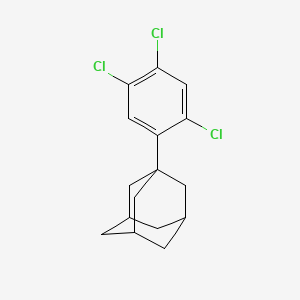

1-(2,4,5-三氯苯基)金刚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2,4,5-Trichlorophenyl)adamantane” is a derivative of adamantane . Adamantane is a tricyclo bridged hydrocarbon . It is a small molecule and is classified as experimental . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, which includes “1-(2,4,5-Trichlorophenyl)adamantane”, can be achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .

Chemical Reactions Analysis

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It has a density of 1.07 g/cm3 at 25 °C . It has a melting point of 270 °C and it sublimes . It is poorly soluble in water but soluble in hydrocarbons .

科学研究应用

振动光谱和分子结构

金刚烷衍生物的研究,包括对其振动光谱和分子结构的研究,为材料科学和化学中的进一步应用提供了基础知识。例如,对金刚烷衍生的异构硫脲的振动光谱和分子结构的研究揭示了它们氢键和晶体结构的见解,这对于设计具有特定性质的材料至关重要 (Saeed, Ashraf, Erben, & Simpson, 2017)。

合成和结构分析

金刚烷衍生物被合成用于结构和振动特性分析。1-(金刚烷-1-羰基)-3-卤苯基硫脲的合成突出了金刚烷衍生物在探索具有潜在应用于各个领域的新型化合物(包括新材料和药物的开发)中的重要性 (Saeed, Erben, & Bolte, 2013)。

氢键网络

具有氢键网络的金刚烷基化合物的设计和合成证明了这些结构在创建新型超分子体系中的潜力。此类设计对于开发具有特定功能的新材料非常重要,包括分子识别、催化和作为电子设备中的组件 (Tominaga 等,2010)。

聚碳酸酯的阻燃剂

金刚烷衍生物已被探索作为聚合物(例如聚碳酸酯)中的阻燃剂。基于金刚烷的新型阻燃剂在阻燃性能方面显示出显着改善,突出了金刚烷衍生物在增强聚合物材料的安全性和耐久性方面的潜力 (Fu 等,2015)。

聚硅氧烷衍生物的合成

结合金刚烷部分的新型聚硅氧烷衍生物的合成表明了金刚烷衍生物在聚合物科学中的多功能性。这些材料显示出有希望的特性,例如高热稳定性和独特的结构特征,这有利于在材料科学中的各种应用 (Hattori 等,2008)。

配位聚合物和金属有机骨架

金刚烷基配体已被用于配位聚合物和金属有机骨架 (MOF) 的设计中,证明了该化合物在构建复杂和功能性结构中的效用。这些结构在储气、分离、催化和作为传感器方面具有潜在应用 (Senchyk 等,2013)。

安全和危害

未来方向

The synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues is a promising area of research . It is intended to complement reviews focusing on the preparation of 1,2-disubstituted derivatives by C–H functionalization methods .

作用机制

Target of Action

Adamantane, a related compound, has been shown to interact with the enzyme camphor 5-monooxygenase in pseudomonas putida

Mode of Action

Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives . The interaction of 1-(2,4,5-Trichlorophenyl)adamantane with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s worth noting that adamantane and its derivatives have been used in the synthesis of various bioactive compounds, suggesting potential impacts on multiple biochemical pathways .

Result of Action

Adamantane derivatives have been associated with a range of biological activities, suggesting that 1-(2,4,5-trichlorophenyl)adamantane may have similar effects .

Action Environment

It’s worth noting that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization in various environments .

属性

IUPAC Name |

1-(2,4,5-trichlorophenyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEBBHGIKWZQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)

![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)

![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)

![Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B2443530.png)